molecular formula C22H22N4O3S B10852968 3-[(S)-3-(Naphthalene-2-sulfonylamino)-2-oxo-pyrrolidin-1-ylmethyl]-benzamidine

3-[(S)-3-(Naphthalene-2-sulfonylamino)-2-oxo-pyrrolidin-1-ylmethyl]-benzamidine

Cat. No.: B10852968
M. Wt: 422.5 g/mol
InChI Key: NTFWSCPFRKNWEI-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RPR-118071 is a chemical compound known for its potential therapeutic applications, particularly as an inhibitor of blood coagulation factor Xa. This compound has been studied for its ability to regulate blood coagulation, making it a candidate for anticoagulant therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RPR-118071 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of RPR-118071 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

RPR-118071 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

RPR-118071 exerts its effects by inhibiting blood coagulation factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism involves specific molecular interactions with the enzyme’s active site, blocking its activity and reducing coagulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RPR-118071 is unique in its specific binding affinity and selectivity for blood coagulation factor Xa. Compared to similar compounds, it offers distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further development in anticoagulant therapies .

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

3-[[(3S)-3-(naphthalen-2-ylsulfonylamino)-2-oxopyrrolidin-1-yl]methyl]benzenecarboximidamide

InChI

InChI=1S/C22H22N4O3S/c23-21(24)18-7-3-4-15(12-18)14-26-11-10-20(22(26)27)25-30(28,29)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13,20,25H,10-11,14H2,(H3,23,24)/t20-/m0/s1

InChI Key

NTFWSCPFRKNWEI-FQEVSTJZSA-N

Isomeric SMILES

C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC(=CC=C4)C(=N)N

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC(=CC=C4)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.